molecular formula C17H17N5O2 B2668034 5-(2-pyrazol-1-ylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034412-99-0

5-(2-pyrazol-1-ylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2668034
CAS No.: 2034412-99-0
M. Wt: 323.356
InChI Key: FNBZHTIBBQJUOL-UHFFFAOYSA-N
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Description

5-(2-pyrazol-1-ylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. IRAK4 mediates signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family , which are central to the production of pro-inflammatory cytokines. This compound acts by occupying the ATP-binding pocket of the kinase, effectively blocking its enzymatic activity and subsequent phosphorylation of downstream targets like IRAK1, thereby dampening the activation of the NF-κB and MAPK pathways. Its primary research value lies in the investigation of autoimmune, inflammatory, and oncological diseases, particularly in myeloid malignancies like AML and certain B-cell lymphomas where chronic activation of MyD88, an adaptor protein for IRAK4, is a known driver of tumor survival and proliferation. Researchers utilize this inhibitor to dissect the specific contributions of IRAK4-dependent signaling in various pathological contexts and to explore its potential as a therapeutic target, offering a valuable tool for preclinical studies in immunology and oncology.

Properties

IUPAC Name

5-(2-pyrazol-1-ylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12(22-9-4-7-18-22)16(23)20-10-6-14-13(11-20)17(24)21-8-3-2-5-15(21)19-14/h2-5,7-9,12H,6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBZHTIBBQJUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C(C1)C(=O)N3C=CC=CC3=N2)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-pyrazol-1-ylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the triazatricyclo framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(2-pyrazol-1-ylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-(2-pyrazol-1-ylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(2-pyrazol-1-ylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with two closely related analogs from the evidence:

Structural and Molecular Comparisons

Property Target Compound 13-Chloro-5-(2-cyclopropylacetyl) Analog 13-Chloro-5-(3-Phenylsulfanylpropanoyl) Analog
Substituent at Position 5 2-Pyrazol-1-ylpropanoyl 2-Cyclopropylacetyl 3-Phenylsulfanylpropanoyl
Molecular Formula Inferred: C₁₈H₁₈N₄O₂ (hypothetical) C₁₆H₁₆ClN₃O₂ C₂₀H₁₈ClN₃O₂S
Molecular Weight Inferred: ~334.36 g/mol 317.77 g/mol 399.89 g/mol
Key Functional Groups Pyrazole, ketone, tricyclic core Cyclopropane, ketone, chlorine Phenylsulfanyl, ketone, chlorine
Key Observations:

The phenylsulfanyl group in the analog from introduces sulfur, which could increase lipophilicity and influence metabolic stability . The chlorine atom in both analogs (absent in the target compound) may enhance electrophilicity and alter reactivity or toxicity profiles .

Molecular Weight and Size :

  • The target compound’s inferred molecular weight (~334 g/mol) places it between the two analogs, suggesting moderate bioavailability relative to its peers.

Biological Activity

The compound 5-(2-pyrazol-1-ylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that may include cyclization and functionalization of pyrazole and triazole derivatives. The synthetic pathways often utilize starting materials such as hydrazines and various carbonyl compounds to form the desired heterocyclic structures. Characterization techniques like NMR and mass spectrometry are commonly employed to confirm the structure.

Pharmacological Profile

The biological activity of this compound is largely attributed to its structural components, particularly the pyrazole and triazole moieties, which are known for their diverse pharmacological properties:

  • Anti-inflammatory Activity : Compounds containing pyrazole rings have been reported to exhibit significant anti-inflammatory effects. For instance, derivatives have shown up to 84% inhibition in carrageenan-induced paw edema models compared to standard drugs like diclofenac .
  • Antimicrobial Properties : Research indicates that pyrazole derivatives can possess antimicrobial activity against various bacterial strains. Compounds have been screened against Bacillus subtilis and E. coli, showing promising results .
  • Anticancer Potential : Some studies suggest that similar triazole-containing compounds demonstrate cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents .

The mechanisms through which these compounds exert their biological effects can vary:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process .
  • Interference with Cell Signaling Pathways : Certain compounds may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to their anticancer effects .

Case Studies

  • Anti-inflammatory Studies : A series of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido)phenyl)-4,5-dihydropyrazole derivatives were synthesized and tested for anti-inflammatory activity. Compounds showed significant inhibition of TNF-α and IL-6 at concentrations comparable to standard treatments .
  • Antimicrobial Screening : A study evaluated a range of synthesized pyrazole derivatives against Mycobacterium tuberculosis (MTB) and other bacterial strains. One compound demonstrated notable inhibition at low concentrations, suggesting its potential as an antimicrobial agent .

Summary of Biological Activities

Activity TypeCompound ExampleInhibition (%)Reference
Anti-inflammatory1-acetyl-3-(3,4-dimethoxyphenyl)≥84.2%
AntimicrobialPyrazole derivative98% (MTB)
AnticancerTriazole derivativeCytotoxic effect

Synthesis Overview

StepReagents/ConditionsYield (%)
CyclizationHydrazine + Carbonyl compound75%
FunctionalizationVarious aryl isocyanates80%

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